Dual gp120/RT Inhibition
NBD-14189 is distinguished from the clinical attachment inhibitor BMS-626529 (temsavir) by its confirmed dual inhibition of HIV-1 gp120 and reverse transcriptase (RT). X-ray crystallography demonstrates that NBD-14189 binds to HIV-1 RT, bridging the dNTP and NNRTI-binding sites, while BMS-626529 targets only gp120 [1]. In enzymatic assays, NBD-14189 inhibits RT polymerase activity with an IC50 of <5 μM [1]. This dual mechanism is not observed with BMS-626529 or other in-class gp120 antagonists.
| Evidence Dimension | Inhibition of HIV-1 Reverse Transcriptase (RT) polymerase activity |
|---|---|
| Target Compound Data | IC50 <5 μM (enzymatic assay) |
| Comparator Or Baseline | BMS-626529 (temsavir): No RT inhibition reported |
| Quantified Difference | NBD-14189 inhibits RT; BMS-626529 does not |
| Conditions | Isolated HIV-1 RT enzyme, polymerase activity assay |
Why This Matters
This dual inhibition profile provides a unique chemical tool for studying synergistic antiviral mechanisms and may inform the design of next-generation, multi-target HIV-1 therapeutics.
- [1] Ivanov AA, Kurkin AV, Debnath AK, et al. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI Sites. J Med Chem. 2021;64(22):16530-16540. View Source
